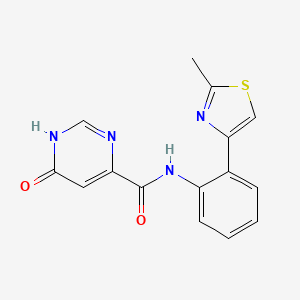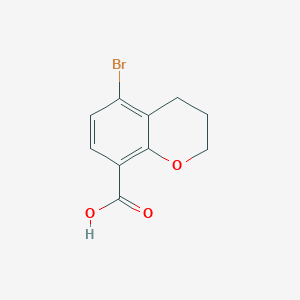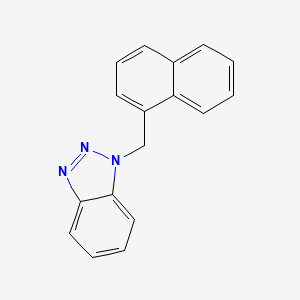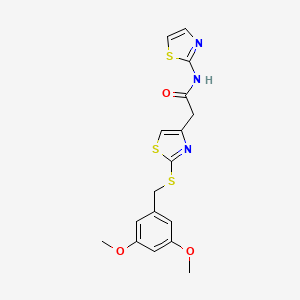![molecular formula C11H7N3O2S2 B2687706 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 440323-45-5](/img/structure/B2687706.png)
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2- [5- (4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.32. Other properties such as density, boiling point, and vapor pressure are not provided in the search results.科学的研究の応用
Antitumor and Antibacterial Agents
Compounds structurally related to 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide have been explored for their potential as antitumor and antibacterial agents. Specifically, 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, which share a similar core structure, have demonstrated inhibitory effects on thymidylate synthase, a key enzyme in DNA synthesis. These compounds have shown promise against human cell lines, including human squamous cell carcinoma, and various bacterial strains such as Escherichia coli and Streptococcus faecium (Gangjee et al., 1996).
Drug Synthesis
Another application lies in the synthesis of drug-like compounds. A study detailed the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, utilizing a similar thiazoloquinazoline structure as a key intermediate. This approach is significant for the development of new pharmaceutical compounds with varied biological activities (Park et al., 2009).
Antimicrobial Agents
The structure of this compound is also relevant in the synthesis of compounds with antimicrobial properties. For instance, thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, which are chemically related, have been investigated for their antimicrobial activity (Abdelriheem et al., 2015).
Antifungal and Antibacterial Evaluation
Compounds with the this compound framework have been studied for their potential antifungal and antibacterial properties. For example, 6-fluoro-4-quinazolinol derivatives demonstrated significant inhibitory effects on various fungi and bacteria, highlighting the potential of this chemical structure in developing new antimicrobial agents (Xu et al., 2007).
将来の方向性
In silico studies have been conducted on similar compounds for their potential as MALT1 protease inhibitors for the treatment of B cell lymphoma . This suggests that 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide and its derivatives could be subjects of future research in medicinal chemistry .
作用機序
Target of Action
The primary target of the compound 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . This protease plays a crucial role in the immune response, particularly in the activation, proliferation, and development of lymphocytes .
Mode of Action
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with the MALT1 protease, inhibiting its activity . This interaction results in a decrease in the activation and proliferation of lymphocytes, thereby modulating the immune response .
Biochemical Pathways
The compound 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide affects the NF-κB signaling pathway . This pathway plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes . By inhibiting the MALT1 protease, the compound disrupts this pathway, leading to downstream effects on immune response .
Pharmacokinetics
The pharmacokinetic properties of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies suggest that certain derivatives of this compound have good ADMET properties, indicating potential for effective delivery and action in the body .
Result of Action
The molecular and cellular effects of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide’s action include the inhibition of MALT1 protease and disruption of the NF-κB signaling pathway . This leads to a decrease in the activation and proliferation of lymphocytes, which can have significant effects on immune response .
特性
IUPAC Name |
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c12-8(15)7-9-13-10(16)5-3-1-2-4-6(5)14(9)11(17)18-7/h1-4H,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDYVJPAUXUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2687632.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2687639.png)

![2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)


